C.I. Disperse Orange 43
Description
Contextualization within Disperse Dye Chemistry
Disperse dyes are a class of non-ionic colorants with low water solubility, making them ideal for dyeing hydrophobic synthetic fibers. researchgate.nethermetachem.com Their primary application is in the coloration of polyester (B1180765), but they are also used for nylon, cellulose (B213188) acetate (B1210297), and acrylic fibers. issuu.comsci-hub.rumst.dk The development of disperse dyes dates back to the early 1920s, initially for cellulose acetate fibers. researchgate.netsci-hub.ru With the advent of polyester fibers, the importance of disperse dyes grew substantially, now accounting for a significant share of the dye market. researchgate.net
These dyes are typically small, non-ionic molecules and can be categorized based on their molecular weight and energy levels as low, medium, or high energy. nih.gov The dyeing process involves the application of the dye as a fine aqueous dispersion, often at high temperatures (around 120°C to 130°C) and pressure, to facilitate the diffusion of the dye molecules into the fiber structure. hermetachem.com
Evolution of Research Perspectives on Disperse Orange Dyes
Research into disperse dyes has evolved significantly since their inception. Initially, the focus was on developing dyes for the first synthetic fibers like cellulose acetate. sci-hub.ru The introduction of polyester fibers in the mid-20th century spurred further research to create dyes with improved properties, such as better sublimation and light fastness. sci-hub.ruresearchgate.net
Modern research trends are driven by several factors, including the increasing demand for high-performance dyes in technical textiles and the automotive industry. researchandmarkets.com There is a growing emphasis on developing sustainable and eco-friendly dyeing processes to minimize the environmental impact of conventional methods, which often involve hazardous chemicals and are energy-intensive. issuu.commeghmaniglobal.com Innovations include dyeing in supercritical carbon dioxide and at lower temperatures. meghmaniglobal.com Furthermore, the development of dyes with specific functionalities, such as alkali-clearable dyes for polyester-cellulose blends, continues to be an active area of research. researchgate.net
Methodological Approaches in Disperse Dye Investigations
A variety of analytical techniques are employed to study and characterize disperse dyes. High-Performance Liquid Chromatography (HPLC) is a cornerstone method for the separation and analysis of these dyes, often coupled with ultraviolet (UV) or mass spectrometry (MS) detection. researchgate.netwaters.com The DIN 54231 standard procedure, for instance, utilizes HPLC or Thin Layer Chromatography (TLC) for the analysis of disperse dyes. waters.com
Mass spectrometry techniques, particularly Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS), are powerful tools for the identification and quantification of disperse dyes, even at very low concentrations. researchgate.netsatra.com These methods allow for the detailed structural elucidation of dye molecules. researchgate.net
More recent advancements include the use of ambient ionization techniques like Direct Analysis in Real-Time (DART) mass spectrometry. nih.gov DART-MS allows for the rapid analysis of dyes directly from fabric samples with minimal to no sample preparation, offering a significant advantage in fields like forensic science. nih.gov Spectroscopic methods such as UV-Visible spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy are also fundamental in characterizing the spectral properties and chemical structures of disperse dyes. researchgate.net
Properties
CAS No. |
12217-84-4 |
|---|---|
Molecular Formula |
GaH3O3 |
Synonyms |
C.I. Disperse Orange 43 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for C.i. Disperse Orange 43
Historical and Classical Synthetic Pathways
The foundational chemistry for producing azo disperse dyes, including those similar to C.I. Disperse Orange 43, is the azo coupling reaction. This classical pathway is a two-step process:
Diazotization: An aromatic primary amine, known as the diazo component, is treated with a source of nitrous acid (typically sodium nitrite (B80452) in an acidic medium like hydrochloric acid) at low temperatures (0–5 °C). This reaction converts the primary amine into a highly reactive diazonium salt. The stability of this salt is crucial and temperature control is paramount to prevent its decomposition. biosynth.com
Azo Coupling: The resulting diazonium salt is then reacted with a coupling component, which is an electron-rich species such as a phenol, naphthol, or an aromatic amine. The diazonium ion acts as an electrophile and attacks the activated ring of the coupling component, forming the characteristic azo bond (–N=N–), which serves as the chromophore responsible for the dye's color.
Green Chemistry Principles in Synthesis
In response to growing environmental concerns, modern dye synthesis has increasingly incorporated the principles of green chemistry, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. rsc.org
Microwave irradiation has emerged as a powerful tool in green organic synthesis. chemicalbook.comsigmaaldrich.com Unlike conventional heating which relies on conduction and convection, microwave energy directly heats the reactants, leading to a rapid and uniform temperature increase. This technique offers several advantages in azo dye synthesis:
Reduced Reaction Times: Reactions that take several hours with conventional heating can often be completed in minutes. chemicalbook.comdyestuffintermediates.com
Higher Yields: The rapid heating can minimize the formation of unwanted side products, leading to cleaner reactions and higher product yields. dyestuffintermediates.com
Energy Efficiency: By heating only the reaction mixture, significant energy savings can be realized compared to heating an entire oil or water bath. chemicalbook.com
| Parameter | Conventional Heating | Microwave-Assisted Synthesis |
|---|---|---|
| Reaction Time | Hours | Minutes chemicalbook.com |
| Energy Consumption | High | Low chemicalbook.com |
| Heating Method | External (Conduction/Convection) | Internal (Direct Dielectric Heating) chemicalbook.com |
| Yield | Moderate to Good | Often Higher dyestuffintermediates.com |
| Solvent Use | Often requires high-boiling solvents | Can enable solvent-free reactions or use of greener solvents chemicalbook.com |
Sonochemistry, the application of ultrasound to chemical reactions, provides another green alternative. The phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—generates localized hot spots with extreme temperatures and pressures. This enhances mass transfer and dramatically increases reaction rates. In the context of azo dye synthesis, ultrasonic assistance can lead to higher yields and shorter reaction times, often under milder conditions than traditional methods. sielc.com It is particularly effective in heterogeneous systems, improving the mixing and interaction of reactants.
The development of advanced catalysts is a key area of green chemistry research for dye production. The goal is to replace stoichiometric reagents with recyclable, highly efficient catalysts.
Solid Acid Catalysts: Traditional diazotization requires strong mineral acids, which are corrosive and generate significant waste. Novel solid acid catalysts, such as sulfonic acid functionalized magnetic Fe3O4 nanoparticles (Fe3O4@SiO2-SO3H), have been developed. nih.govprecisechem.com These catalysts are highly efficient, easily separable using an external magnet for reuse, and allow the reaction to proceed under solvent-free grinding conditions at room temperature. nih.govprecisechem.com
Nano Catalysts: Nano silica (B1680970) supported boron trifluoride (nano BF3·SiO2) is another effective solid acid catalyst. It facilitates rapid diazotization and coupling under solvent-free conditions and produces highly stable diazonium salts that can be stored at room temperature. doi.org
| Catalyst System | Key Advantages | Reaction Conditions |
|---|---|---|
| Fe3O4@SiO2-SO3H nih.govprecisechem.com | Magnetic (easy separation), Reusable, High Conversion | Solvent-free, Room Temperature, Grinding |
| Nano BF3·SiO2 doi.org | High Speed, Produces Stable Diazonium Salts, Reusable | Solvent-free, Room Temperature, Grinding |
Exploration of Novel Precursors and Reaction Conditions
Innovation in dye synthesis also involves exploring new starting materials and reaction environments to enhance sustainability. "Grindstone chemistry," or mechanochemistry, involves conducting reactions by grinding solid reactants together, often without any solvent. rsc.org This solvent-free approach significantly reduces volatile organic compound (VOC) emissions and simplifies product isolation. nih.gov
Furthermore, one-pot synthesis methods, where sequential reactions are carried out in a single reactor, are being developed. researchgate.net This strategy improves efficiency by eliminating the need to isolate intermediate products, thereby saving time, materials, and energy. Such methods often involve carefully controlling reaction conditions to ensure each step proceeds quantitatively before initiating the next. researchgate.net
Scale-Up Considerations and Industrial Synthesis Challenges
Translating a laboratory synthesis to large-scale industrial production presents numerous challenges. prepchem.com
Environmental Impact: The conventional production of disperse dyes uses hazardous raw materials derived from fossil fuels, such as benzene (B151609) and toluene, and energy-intensive processes that contribute to pollution. prepchem.com Managing waste streams and adhering to stringent environmental regulations is a major hurdle.
Cost of Raw Materials: The price of precursors and reagents is a significant factor in the economic viability of a dye. The increasing cost of petrochemical-based raw materials drives the need for more efficient processes and the exploration of bio-based alternatives. prepchem.com
Technical and Quality Control Issues: Maintaining consistent product quality at an industrial scale is difficult. Issues such as uneven dyeing, dye aggregation, and poor color fastness can arise from impurities or slight variations in the manufacturing process. Furthermore, scaling up sustainable technologies, like supercritical CO2 dyeing, can be limited by the high cost of specialized equipment. prepchem.com
Process Safety: The diazotization step involves the formation of potentially explosive diazonium salts, requiring strict temperature control and specialized equipment to ensure safe operation on a large scale.
The industry is continuously innovating to meet these challenges, driven by both regulatory pressure and consumer demand for sustainable and high-performance textiles. prepchem.com
Application Chemistry and Substrate Interactions of C.i. Disperse Orange 43
Fundamental Mechanisms of C.I. Disperse Orange 43 Sorption on Synthetic Fibers
The sorption of disperse dyes like this compound onto synthetic fibers is a critical step in the dyeing process. This mechanism involves the movement of individual dye molecules from the aqueous dyebath to the surface of the fiber, followed by their penetration into the fiber's amorphous regions. The hydrophobic nature of both the dye and synthetic fibers is the primary driving force for this process.
Polyester (B1180765) fibers, particularly polyethylene (B3416737) terephthalate (B1205515) (PET), are the most common substrates for disperse dyes. The highly crystalline and hydrophobic nature of polyester makes it impermeable to water-soluble dyes. medcraveonline.com Disperse dyes, being non-ionic and sparingly soluble in water, are ideal for this application. medcraveonline.com
The sorption process on polyester is typically carried out at high temperatures, around 130°C, under pressure. medcraveonline.com This high temperature is necessary to increase the kinetic energy of the dye molecules and to induce segmental mobility in the polymer chains of the polyester fiber. This creates temporary voids within the fiber's amorphous regions, allowing the dye molecules to diffuse from the surface into the fiber's interior. The primary forces of attraction between this compound and polyester fibers are van der Waals forces and dipole-dipole interactions, which are established between the non-polar dye molecules and the hydrophobic fiber.
Studies on similar disperse dyes have shown that the adsorption process is influenced by factors such as temperature, time, and pH. For instance, research on C.I. Disperse Orange 30 on polyester fabric indicated that dye adsorption reaches equilibrium after a certain time, and this equilibrium is temperature-dependent. iau.ir The optimal pH for the adsorption of this particular dye was found to be 4.5. iau.ir
While polyester is the primary substrate, this compound can also be used to dye other synthetic fibers like nylon (polyamide) and cellulose (B213188) triacetate. made-in-china.comepsilonpigments.com The interaction mechanisms with these fibers share similarities with polyester but also have distinct characteristics.
Nylon: Nylon fibers are more hydrophilic than polyester due to the presence of amide (-CONH-) groups in their polymer chains. These groups can form hydrogen bonds with the dye molecules. Therefore, in addition to van der Waals forces, hydrogen bonding plays a significant role in the sorption of disperse dyes onto nylon. nii.ac.jp This allows for dyeing to occur at lower temperatures compared to polyester. The presence of these polar groups also means that nylon has a higher affinity for a broader range of dyes.
Cellulose Triacetate: Cellulose triacetate is a modified cellulosic fiber where most of the hydroxyl groups of the cellulose have been acetylated. This makes the fiber more hydrophobic than natural cellulose but less so than polyester. The sorption of disperse dyes on cellulose triacetate is facilitated by the hydrophobic interactions between the dye and the acetyl groups of the fiber. The dyeing process for cellulose triacetate often involves the use of carriers or swelling agents to facilitate dye penetration at lower temperatures. google.com
Chemical Interactions Governing Dye-Fiber Affinity and Diffusion
The affinity of this compound for synthetic fibers is a measure of the tendency of the dye to move from the dyebath into the fiber. This is governed by the chemical potential of the dye in both phases. A high affinity results in a more efficient dyeing process and better dye exhaustion from the bath. The key chemical interactions include:
Van der Waals Forces: These are weak, short-range electrostatic attractive forces between uncharged molecules, arising from transient fluctuations in electron distribution. Given the non-polar nature of disperse dyes and hydrophobic fibers, these forces are the predominant mechanism for dye-fiber interaction, particularly with polyester. researchgate.net
Hydrogen Bonding: This interaction occurs between a hydrogen atom covalently bonded to a highly electronegative atom (like oxygen or nitrogen) and another nearby electronegative atom. While less significant in polyester, hydrogen bonding can be a crucial factor in the dyeing of nylon, where the amide groups provide sites for such interactions. nii.ac.jp
Dipole-Dipole Interactions: These forces occur between polar molecules. Although disperse dyes are generally non-polar, localized dipoles can exist within their molecular structure, which can interact with corresponding dipoles in the fiber polymer.
Thermodynamic and Kinetic Modeling of this compound Application
The application of this compound can be described by thermodynamic and kinetic models to understand and optimize the dyeing process.
Thermodynamic Modeling: Thermodynamics provides insight into the equilibrium state of the dyeing process. The adsorption of disperse dyes onto fibers is often analyzed using adsorption isotherms, such as the Nernst, Langmuir, and Freundlich models.
Nernst Isotherm: This model describes an ideal partition mechanism where the dye distributes itself between the fiber and the dyebath. Studies on C.I. Disperse Orange 30 have shown that the Nernst isotherm can effectively describe its adsorption behavior on polyester. iau.irresearchgate.net
Langmuir Isotherm: This model assumes that adsorption occurs at specific, localized sites on the fiber surface and that a monolayer of dye molecules is formed. researchgate.net
Freundlich Isotherm: This model is empirical and describes adsorption on heterogeneous surfaces. mdpi.com
Thermodynamic parameters such as the standard affinity (Δμ°), enthalpy (ΔH°), and entropy (ΔS°) of dyeing can be calculated from isotherm data at different temperatures. For the adsorption of C.I. Disperse Orange 30 on polyester, the process was found to be exothermic (negative ΔH°), as indicated by a decrease in the Nernst partition coefficient with increasing temperature. iau.irresearchgate.net The negative values for standard affinity and entropy also support the spontaneous nature of the adsorption. researchgate.net
Kinetic Modeling: Dyeing kinetics describes the rate at which the dye is taken up by the fiber. The pseudo-first-order and pseudo-second-order models are commonly used to analyze the kinetics of the dyeing process. researchpublish.com Research on C.I. Disperse Orange 30 on polyester found that the pseudo-second-order kinetic model provided the best fit for the experimental data, suggesting that the rate-limiting step may be chemisorption involving valence forces through the sharing or exchange of electrons between the adsorbent and adsorbate. iau.ir
Below is a table summarizing typical thermodynamic and kinetic models used in the study of disperse dye adsorption.
| Model Type | Model Name | Description |
| Thermodynamic | Nernst Isotherm | Describes the equilibrium partitioning of the dye between the fiber and the dyebath. |
| Langmuir Isotherm | Assumes monolayer adsorption onto a finite number of identical and equivalent sites. | |
| Freundlich Isotherm | Empirically describes multilayer adsorption on a heterogeneous surface. | |
| Kinetic | Pseudo-First-Order | Assumes the rate of occupation of adsorption sites is proportional to the number of unoccupied sites. |
| Pseudo-Second-Order | Assumes the rate-limiting step is chemical sorption involving valence forces. |
Advanced Dyeing Techniques Utilizing this compound
To address the environmental concerns associated with conventional water-based dyeing, advanced techniques have been developed. One of the most promising is dyeing in supercritical carbon dioxide.
Supercritical carbon dioxide (scCO₂) dyeing is an innovative, waterless dyeing technology that offers significant environmental and efficiency benefits. mdpi.com Carbon dioxide becomes a supercritical fluid at temperatures and pressures above its critical point (31.1°C and 73.8 bar), where it exhibits properties of both a liquid and a gas. fibre2fashion.com
In this state, scCO₂ can effectively dissolve non-polar disperse dyes like this compound. iaea.org The dissolved dye is then transported into the synthetic fiber. The scCO₂ acts as a plasticizer for the polymer, increasing the mobility of the polymer chains and facilitating rapid diffusion of the dye into the fiber matrix. fibre2fashion.com This often allows for lower dyeing temperatures and shorter dyeing times compared to conventional methods. fibre2fashion.com
The solubility of the dye in scCO₂ is a crucial parameter and is dependent on the temperature and pressure of the system. Research has shown that the solubility of disperse dyes in scCO₂ generally increases with increasing pressure. iaea.orgresearchgate.netmdpi.com
After the dyeing process, the pressure is released, and the CO₂ returns to its gaseous state, losing its solvent power. The undissolved dye precipitates out as a dry powder that can be collected and reused, and the CO₂ can also be recycled. fibre2fashion.com This process eliminates the need for water and auxiliary chemicals, generates no wastewater, and does not require a drying step for the dyed fabric, leading to significant energy savings. mdpi.com The wash fastness of polyester dyed with C.I. Disperse Orange 30 in scCO₂ has been shown to be very good. researchgate.net
The table below presents solubility data for a similar dye, C.I. Disperse Orange 30, in supercritical CO₂, illustrating the effect of temperature and pressure.
| Temperature (K) | Pressure (MPa) | Dye Mole Fraction (x 10⁻⁶) |
| 303.15 | 9.93 | 6.55 |
| 313.15 | 11.23 | 7.12 |
| 323.15 | 12.78 | 8.01 |
| 333.15 | 14.82 | 9.31 |
Data adapted from a study on C.I. Disperse Orange 30. iaea.org
Information regarding the functionalization of substrates for the enhanced uptake of this compound is not available in the currently accessible research literature.
While extensive research has been conducted on various methods to functionalize textile substrates, particularly polyester, to improve the uptake of disperse dyes as a general class, specific studies and detailed research findings focusing solely on this compound are not presently available.
General methodologies for enhancing disperse dye uptake on substrates such as polyester include surface modification techniques like ozone and plasma treatments. These processes are known to increase the surface roughness and introduce polar functional groups (e.g., hydroxyl, carboxyl) onto the fiber surface. This modification enhances the hydrophilicity of the otherwise hydrophobic polyester, facilitating better dye diffusion and interaction with the substrate.
However, specific data tables, detailed research findings, or quantitative analyses detailing the enhanced uptake of this compound through these or other functionalization methods have not been identified in the available scientific literature. The existing research tends to focus on the broader class of disperse dyes or utilizes other specific disperse dyes as examples for such studies. Therefore, a detailed and scientifically accurate account for the subsection "3.4.2. Functionalization of Substrates for Enhanced this compound Uptake" cannot be provided at this time.
Environmental Fate and Chemical Transformation of C.i. Disperse Orange 43
Environmental Occurrence and Distribution in Aqueous Systems
Degradation Pathways of C.I. Disperse Orange 43
The degradation of this compound can be anticipated to proceed through several mechanisms, including photolytic, hydrolytic, oxidative, and microbial pathways. The stability of its perinone structure is a key factor influencing its susceptibility to degradation.
Photolytic Degradation Mechanisms
Perinone pigments are known for their good lightfastness, which is a desirable property for their application but suggests a resistance to photolytic degradation. mdpi.com The absorption of ultraviolet (UV) radiation from sunlight is the primary driver of photodegradation for many organic colorants. This energy can lead to the cleavage of chemical bonds within the dye molecule, breaking down the chromophore and causing a loss of color. sustainability-directory.com While specific studies on the photolytic breakdown of this compound are limited, the general mechanism would likely involve the generation of reactive oxygen species that attack the aromatic rings and other functional groups of the perinone structure.
Oxidative Degradation Mechanisms
Advanced Oxidation Processes (AOPs) are effective in degrading a wide range of organic pollutants, including dyes. mdpi.comdoi.orgmdpi.comyoutube.comyoutube.com These processes, which include ozonation and Fenton-like reactions, generate highly reactive hydroxyl radicals (•OH) that can non-selectively oxidize complex organic molecules. mdpi.comyoutube.com
The application of AOPs to this compound would likely lead to the opening of the aromatic rings and the breakdown of the perinone structure into smaller, more biodegradable organic acids, and ultimately, to mineralization into carbon dioxide and water. The efficiency of these processes depends on factors such as pH, temperature, and the concentration of the oxidant. researchgate.net
Microbial Transformation and Bioremediation Principles
The microbial degradation of dyes is a key area of research for the bioremediation of textile effluents. While many studies focus on the breakdown of azo dyes, the microbial transformation of perinone pigments like this compound is less understood.
Some microorganisms, particularly fungi and bacteria, have been shown to degrade complex aromatic compounds. For instance, a study on a related compound, "Disperse orange-2RL Azo dye," demonstrated significant decolorization by the microalga Scenedesmus obliquus, with results suggesting the cleavage of the dye's chromophoric structure. cymitquimica.comnih.gov The highest decolorization of 98.14% was achieved in a heterotrophic medium with glucose supplementation. cymitquimica.comnih.gov
Fungi, especially white-rot fungi, are known to produce extracellular enzymes like laccases and peroxidases that can degrade a wide range of persistent organic pollutants. These enzymes have a non-specific action and can break down complex aromatic structures. While direct evidence for this compound is lacking, the potential for fungal degradation exists.
Bacterial degradation of dyes often occurs under anaerobic conditions, where the initial step is the reductive cleavage of the chromophore. This is then followed by the aerobic degradation of the resulting aromatic amines. Although this compound is not an azo dye, certain bacteria may possess enzymatic systems capable of transforming its perinone structure.
Identification and Characterization of Transformation Products
There is a significant gap in the scientific literature regarding the identification and characterization of the transformation products of this compound. Determining these breakdown products is crucial for a complete environmental risk assessment, as some transformation products can be more toxic than the parent compound.
Advanced analytical techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful tools for identifying unknown degradation products in environmental samples and laboratory degradation studies. chemimpex.com However, a search of existing literature reveals no specific studies that have applied these techniques to identify the transformation products of this compound. General studies on dye degradation suggest that the breakdown of complex aromatic structures can lead to the formation of various smaller organic molecules, including organic acids and aromatic intermediates. researchgate.netnih.gov
Lack of Specific Data on the Environmental Fate of this compound
Following a comprehensive review of available scientific literature and environmental data, it has been determined that there is a significant lack of specific research findings concerning the environmental fate and chemical transformation of this compound (CAS No. 12223-29-9). Consequently, the creation of a detailed and scientifically accurate article on its persistence and chemical stability in various environmental compartments, complete with data tables as requested, is not possible at this time.
Disperse dyes as a class are generally characterized by their low water solubility and high octanol-water partition coefficients, which suggests a tendency to adsorb to sediment and soil rather than remain in the water column. scbt.com Their chemical structures are often complex, making them generally resistant to rapid biodegradation. scbt.com For instance, safety data for related compounds like C.I. Disperse Orange 13 and C.I. Disperse Orange 25 indicate high persistence in water and soil. scbt.comscbt.com
However, these are general characteristics of the dye class and cannot be attributed specifically to this compound without dedicated studies. The environmental behavior of a specific chemical is highly dependent on its unique molecular structure and the specific conditions of the environmental compartment it enters. Without empirical data from studies on hydrolysis, photolysis, and biodegradation for this compound, any discussion of its environmental persistence and stability would be speculative and not meet the required standards of scientific accuracy.
Advanced Analytical Techniques for C.i. Disperse Orange 43 Characterization and Detection
Spectroscopic Characterization Methods
Spectroscopy is a cornerstone in the analysis of organic molecules like disperse dyes, providing fundamental insights into their electronic structure, functional groups, and atomic connectivity.
UV-Vis spectrophotometry is a fundamental technique for characterizing the electronic transitions within a dye molecule, which are responsible for its color. The analysis involves measuring the absorbance of light as a function of wavelength. The wavelength of maximum absorbance (λmax) is a key characteristic of a chromophore. For disperse orange azo dyes, the λmax is typically found in the visible region between 400 and 500 nm, arising from π→π* electronic transitions within the conjugated azo system.
Based on its structure as a monoazo dye containing a 2-chloro-4-nitrobenzenamine component coupled with an N,N-bis(2-cyanoethyl)benzenamine, the expected UV-Vis absorption data for C.I. Disperse Orange 44 in a suitable organic solvent like methanol (B129727) or acetone (B3395972) would be as follows:
| Parameter | Expected Value/Range | Associated Molecular Feature |
| λmax | ~450 - 490 nm | π→π* transition of the conjugated azo chromophore system |
| Molar Absorptivity (ε) | High | Indicates a strongly absorbing chromophore |
Note: The exact λmax can be influenced by the solvent polarity.
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is indispensable for identifying the functional groups present in a molecule. jasco-global.com While IR spectroscopy measures the absorption of infrared radiation by bonds with a changing dipole moment, Raman spectroscopy measures the inelastic scattering of monochromatic light, providing information on bonds with a changing polarizability. nih.gov For a complex molecule like C.I. Disperse Orange 44, these techniques offer complementary data for a comprehensive structural profile.
Key expected vibrational frequencies for C.I. Disperse Orange 44 are detailed below:
| Functional Group | Expected Wavenumber (cm⁻¹) - IR | Expected Wavenumber (cm⁻¹) - Raman | Notes |
| Aromatic C-H Stretch | 3100 - 3000 | 3100 - 3000 | Common to all aromatic compounds. |
| Aliphatic C-H Stretch | 2950 - 2850 | 2950 - 2850 | From the cyanoethyl groups. |
| Nitrile (C≡N) Stretch | 2260 - 2240 | 2260 - 2240 | Characteristic sharp peak from the cyanoethyl groups. |
| Aromatic C=C Stretch | 1600 - 1450 | 1600 - 1450 | Multiple bands indicating the benzene (B151609) rings. |
| Azo (-N=N-) Stretch | ~1450 - 1400 | ~1450 - 1400 | Often weak in IR, but can be strong in Raman. |
| Nitro (Ar-NO₂) Stretch | 1550 - 1500 (asym) 1350 - 1300 (sym) | 1550 - 1500 (asym) 1350 - 1300 (sym) | Strong, characteristic absorptions. |
| Aromatic C-N Stretch | 1350 - 1250 | 1350 - 1250 | Stretch associated with the amine and azo linkages to the rings. |
| Aromatic C-Cl Stretch | 1100 - 1000 | 1100 - 1000 | Indicates the presence of the chloro-substituent. |
NMR spectroscopy is arguably the most powerful tool for the complete structural elucidation of organic compounds in solution. Both ¹H (proton) and ¹³C (carbon-13) NMR provide detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For C.I. Disperse Orange 44, NMR would confirm the proposed structure by identifying all unique proton and carbon signals and their relationships.
The predicted NMR spectral data for C.I. Disperse Orange 44 in a suitable deuterated solvent (e.g., DMSO-d₆) are summarized below:
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Associated Protons/Carbons |
| ¹H NMR | 8.5 - 7.0 | m | Aromatic protons on both benzene rings (7 total). |
| ~3.8 - 3.6 | t | -N-CH₂ -CH₂-CN (4 protons). | |
| ~2.8 - 2.6 | t | -N-CH₂-CH₂ -CN (4 protons). | |
| ¹³C NMR | 155 - 110 | - | Aromatic carbons (12 total). |
| ~118 | - | Nitrile carbons (-C N). | |
| ~50 | - | -N-C H₂-CH₂-CN. | |
| ~18 | - | -N-CH₂-C H₂-CN. |
Note: 'm' denotes multiplet, 't' denotes triplet. Chemical shifts are estimates and can vary with solvent and other conditions.
Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental formula of a molecule and its fragments.
For C.I. Disperse Orange 44 (C₁₈H₁₅ClN₆O₂), the molecular weight is approximately 382.80 g/mol . HRMS would provide a much more precise mass. The expected fragmentation in an MS/MS experiment would likely involve the cleavage of the bonds adjacent to the azo group and the loss of the cyanoethyl side chains.
| Technique | Parameter | Expected m/z Value | Notes |
| HRMS | Monoisotopic Mass | 382.0945 | Calculated for C₁₈H₁₅³⁵ClN₆O₂. |
| [M+H]⁺ Ion | 383.0998 | The protonated molecular ion observed in positive ion mode ESI or APCI. | |
| MS/MS | Fragment Ion 1 | ~182 | Corresponds to the [Cl-C₆H₃(NO₂)-N₂]⁺ fragment. |
| Fragment Ion 2 | ~201 | Corresponds to the [C₆H₅-N(CH₂CH₂CN)₂]⁺ fragment. | |
| Fragment Ion 3 | ~329 | Corresponds to the loss of a cyanoethyl group (-CH₂CH₂CN) from the molecular ion. |
Chromatographic Separation and Detection
Chromatographic techniques are essential for separating individual components from complex mixtures, which is crucial for the analysis of commercial dye formulations or environmental samples.
High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the separation and quantification of disperse dyes. waters.com A typical method involves a reversed-phase column where the nonpolar stationary phase separates the dye molecules based on their hydrophobicity. A gradient elution with a mixture of an aqueous buffer and an organic solvent is commonly employed. Detection is typically performed using a photodiode array (PDA) detector, which provides UV-Vis spectra for peak identification, often coupled with a mass spectrometer (LC-MS) for definitive confirmation. oup.com
A suitable HPLC method for the analysis of C.I. Disperse Orange 44 would be developed based on established procedures for similar azo dyes.
| Parameter | Recommended Condition | Purpose |
| Column | Reversed-Phase C18 (e.g., 150 x 2.1 mm, 3.5 µm) | Provides good retention and separation for moderately nonpolar dyes. |
| Mobile Phase A | Water with 0.1% Formic Acid or 10 mM Ammonium (B1175870) Acetate (B1210297) | Provides protons for ionization in MS and controls peak shape. |
| Mobile Phase B | Acetonitrile (B52724) or Methanol | Organic solvent to elute the dye from the column. |
| Gradient Program | Start at 40-50% B, increase to 95-100% B over 15-20 min | Allows for the separation of compounds with a range of polarities. |
| Flow Rate | 0.2 - 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temperature | 30 - 40 °C | Ensures reproducible retention times. |
| Detection | PDA (scan 210-700 nm), monitor at λmax (~470 nm) | Allows for spectral confirmation and quantification at optimal sensitivity. |
| MS Detector | ESI or APCI, positive ion mode | Provides molecular weight confirmation and structural data. |
Gas Chromatography (GC) Approaches for Volatile Derivatives
Gas chromatography is a powerful analytical technique for separating and analyzing compounds that can be vaporized without decomposition. However, disperse dyes, including C.I. Disperse Orange 43, are typically non-volatile due to their molecular weight and polar functional groups. Direct analysis by GC is therefore not feasible. The application of GC to azo dyes generally requires a preliminary chemical reduction to cleave the azo bond (-N=N-), followed by extraction and analysis of the resulting, more volatile, aromatic amines. researchgate.net
Alternatively, derivatization procedures can be employed to convert the non-volatile dye into a more volatile derivative suitable for GC analysis. This approach is less common for intact disperse dyes compared to their breakdown products. A study on the analysis of 23 azo dye breakdown products utilized GC-Mass Spectrometry (GC-MS) for identification and quantification, demonstrating the technique's suitability for the volatile amine fragments rather than the parent dye molecule. researchgate.net For instance, the analysis of Disperse Orange 3, a related azo dye, has been demonstrated via GC-MS, indicating that components of certain disperse dyes or their degradation products can be made amenable to this technique. researchgate.net
Thin-Layer Chromatography (TLC) Applications
Thin-Layer Chromatography (TLC) is a widely used, cost-effective, and rapid chromatographic technique for the separation and qualitative identification of dyes. asianpubs.org It is particularly useful in forensic science for analyzing dyes extracted from textile fibers and in manufacturing for monitoring the progress of synthesis reactions. doi.orgcurtin.edu.au The standard method DIN 54231 for the analysis of certain disperse dyes in textiles approves TLC as a suitable analytical method. labrulez.com
In TLC, a sample is spotted onto a plate coated with a thin layer of adsorbent (the stationary phase), such as silica (B1680970) gel, and a solvent or solvent mixture (the mobile phase) is drawn up the plate via capillary action. getty.edu Separation is achieved based on the differential partitioning of the analyte between the stationary and mobile phases. For disperse dyes, which are relatively non-polar, normal-phase TLC on silica gel plates is common. The choice of the mobile phase is critical for achieving good separation. Various solvent systems, often consisting of a mixture of non-polar and moderately polar solvents, have been developed for the analysis of azo dyes. asianpubs.org For example, a mixture of ethyl acetate and petroleum ether was used to monitor the synthesis of the related C.I. Disperse Orange 61. doi.org
Table 1: Example TLC Solvent Systems for Azo Dye Analysis
| Analyte Type | Stationary Phase | Example Mobile Phase (v/v) | Visualization |
|---|---|---|---|
| Azo Derivative Pigments | Silica Gel | Petroleum ether: Chloroform (50:50) | UV Light (254 nm) asianpubs.org |
| Azo Derivative Pigments | Silica Gel | Petroleum ether: Acetone (70:30) | UV Light (254 nm) asianpubs.org |
This table presents data for related azo compounds to illustrate typical TLC conditions.
Hyphenated Techniques (e.g., LC-MS/MS) for Trace Analysis
Hyphenated techniques, particularly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), are the gold standard for the trace analysis of disperse dyes due to their exceptional sensitivity, selectivity, and specificity. lcms.czepa.gov These methods are capable of detecting and quantifying dyes at very low concentrations (ng/L to µg/kg levels) in complex matrices like environmental water or textile extracts. oup.comresearchgate.net
The process involves separating the components of a mixture using High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC), followed by detection with a tandem mass spectrometer. lcms.cz The mass spectrometer ionizes the dye molecules (commonly using Electrospray Ionization - ESI) and separates them based on their mass-to-charge ratio (m/z). oup.com By selecting a specific parent ion and fragmenting it to produce characteristic product ions (a process known as Selected Reaction Monitoring or SRM), a highly specific and quantitative analysis can be achieved, even in the presence of co-eluting interfering compounds. oup.comlcms.cz
Research on a range of disperse azo dyes has established robust LC-MS/MS methodologies. These methods typically employ reversed-phase chromatography with C18 columns and a gradient elution using mobile phases like acetonitrile or methanol mixed with water, often containing additives like formic acid or ammonium acetate to improve ionization. oup.comresearchgate.netlcms.cz The high sensitivity of LC-MS/MS allows for detection limits in the low ng/L range for water samples and µg/kg range for textiles. oup.comresearchgate.net
Table 2: Typical LC-MS/MS Parameters and Performance for Disperse Azo Dye Analysis
| Parameter | Example Conditions for Disperse Dyes |
|---|---|
| Chromatography | |
| Column | C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm) researchgate.net |
| Mobile Phase | Gradient of Acetonitrile/Methanol and Water (often with 0.1% formic acid) oup.com |
| Flow Rate | 0.3 - 0.5 mL/min oup.comlcms.cz |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization, Positive Mode (ESI+) oup.com |
| Analysis Mode | Selected Reaction Monitoring (SRM) oup.com |
| Performance (Water Samples) | |
| Limit of Detection (LOD) | ~2.0 ng/L oup.com |
| Limit of Quantification (LOQ) | ~8.0 ng/L oup.com |
This table summarizes typical parameters and performance data from studies on various disperse azo dyes, which are applicable for the analysis of this compound.
Electrochemical Sensing Strategies for this compound
Electrochemical sensors offer a promising alternative to chromatographic methods for the detection of dyes, providing rapid, sensitive, and low-cost analysis. nih.gov These techniques are based on the electroactive nature of azo dyes like this compound. The azo group (-N=N-) is electrochemically active and can be either oxidized or reduced at an electrode surface by applying an electrical potential. nih.gov This electron transfer process generates a measurable current that is directly proportional to the concentration of the dye, forming the basis for quantitative analysis. nih.gov
The performance of an electrochemical sensor is highly dependent on the electrode material. While unmodified electrodes (e.g., glassy carbon, gold) can detect dyes, they may lack sufficient sensitivity and selectivity for complex samples. nih.gov To overcome this, chemically modified electrodes (CMEs) are frequently developed. These electrodes are coated with materials that enhance the analytical performance:
Nanomaterials: Carbon nanotubes, graphene, and metal nanoparticles are used to increase the electrode's surface area and electrical conductivity, leading to significant signal amplification and lower detection limits. nih.govmdpi.com
Polymers: Conducting polymers can be electropolymerized onto the electrode surface to preconcentrate the target analyte or to act as a selective membrane. mdpi.com
Molecularly Imprinted Polymers (MIPs): These are "smart" materials synthesized with template molecules (the dye itself or a close analog) to create specific recognition sites, resulting in highly selective sensors. nih.gov
A study on the detection of the azo dye Orange II using a glassy carbon electrode modified with reduced graphene oxide and platinum nanoparticles reported a detection limit as low as 0.34 nM, demonstrating the high sensitivity achievable with modern electrochemical sensors. nih.gov
Sample Preparation Methodologies for Environmental Matrices
Effective sample preparation is a critical step for the accurate analysis of this compound in environmental matrices, as it serves to isolate the analyte from interfering components and concentrate it to a level suitable for detection. The choice of method depends on the matrix (e.g., water, sediment, textile effluent) and the target analyte's properties.
Solid-Phase Extraction (SPE): This is the most common technique for aqueous samples. oup.com The process involves passing the water sample through a cartridge packed with a solid sorbent (e.g., C18). The dye is retained on the sorbent while other matrix components pass through. The retained dye is then eluted with a small volume of an organic solvent. oup.com A detailed method for nine disperse dyes involved preconditioning the SPE cartridge with methanol and water, loading the sample, washing with a methanol/water mixture, and finally eluting the dyes with acetonitrile/methanol and dichloromethane/methanol mixtures. oup.com
Solid-Supported Liquid-Liquid Extraction (SLE): In this technique, the aqueous sample is adsorbed onto a solid support of diatomaceous earth. fishersci.com An immiscible organic solvent is then passed through the support to extract the analytes. SLE avoids issues like emulsion formation that can occur with traditional liquid-liquid extraction. fishersci.com
Dispersive Solid-Phase Micro-Extraction (DSPµE): This is a miniaturized sample preparation technique that uses a small amount of a solid sorbent (e.g., graphene oxide) dispersed directly into the sample solution. tandfonline.com After a short contact time, the sorbent with the adsorbed dye is separated by centrifugation. This method is fast, requires minimal solvent, and is environmentally friendly. tandfonline.com
Solvent Extraction: For solid samples like textiles, solvent extraction is common. Due to the hydrophobic nature of disperse dyes and polyester (B1180765) fibers, solvents like chlorobenzene, dimethylformamide (DMF), or methanol are often used at elevated temperatures (e.g., 100-138 °C) to achieve efficient extraction. mdpi.com
Supercritical Fluid Extraction (SFE): A more environmentally friendly "green" alternative is extraction with supercritical carbon dioxide (ScCO₂). diva-portal.org By adjusting temperature and pressure, the solvating power of ScCO₂ can be tuned to selectively extract disperse dyes from materials like polyester, achieving high extraction efficiencies (up to 85%) without the use of organic solvents. diva-portal.org
Table 3: Mentioned Chemical Compounds
| Compound Name |
|---|
| C.I. Disperse Orange 3 |
| This compound |
| C.I. Disperse Orange 61 |
| Acetonitrile |
| Acetone |
| Carbon Dioxide |
| Chlorobenzene |
| Chloroform |
| Dichloromethane |
| Dimethylformamide (DMF) |
| Ethyl acetate |
| Formic Acid |
| Methanol |
| Petroleum ether |
Theoretical and Computational Chemistry Studies of C.i. Disperse Orange 43
Quantum Chemical Calculations on Molecular Structure and Electronic Properties
Quantum chemical calculations are fundamental to understanding the intrinsic properties of dye molecules at the electronic level. These methods provide insights into molecular geometry, stability, and electronic structure, which are crucial determinants of a dye's color and performance.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as dye molecules. mdpi.comnih.gov By approximating the exchange-correlation energy, DFT allows for the accurate calculation of molecular properties. A common approach for azo disperse dyes involves geometry optimization using hybrid functionals like B3LYP with a basis set such as 6-31G(d) to determine the most stable molecular conformation. mdpi.comresearchgate.net
These calculations provide key electronic parameters. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO energy is related to the electron-donating ability of a molecule, while the LUMO energy corresponds to its electron-accepting ability. The energy gap between HOMO and LUMO (ΔE) is a critical parameter that correlates with the molecule's stability, reactivity, and the wavelength of maximum absorption (λmax). A smaller energy gap generally implies easier electronic excitation and a shift of absorption to longer wavelengths.
Table 1: Illustrative DFT-Calculated Electronic Properties for Azo Disperse Dyes
| Parameter | Representative Value | Significance |
|---|---|---|
| HOMO Energy | -6.5 eV | Indicates electron-donating capacity |
| LUMO Energy | -2.5 eV | Indicates electron-accepting capacity |
| HOMO-LUMO Gap (ΔE) | 4.0 eV | Correlates with color and reactivity |
Note: These values are representative for a typical disperse azo dye and are used for illustrative purposes.
To understand and predict the color of a dye, its electronic absorption spectrum must be analyzed. Time-Dependent Density Functional Theory (TD-DFT) is a powerful tool for calculating the excited-state properties of molecules, making it ideal for simulating UV-Visible absorption spectra. nih.gov By calculating the transition energies and oscillator strengths, TD-DFT can predict the λmax values, which correspond to the perceived color of the dye. mdpi.com
For azo dyes, TD-DFT calculations can elucidate the nature of the electronic transitions, which are typically π→π* and n→π* transitions involving the azo chromophore and any associated aromatic rings. nih.gov The accuracy of these predictions is often validated by comparing the computed spectra with experimentally measured spectra in various solvents. mdpi.comresearchgate.net These studies help in understanding how structural modifications can tune the color of the dye.
Table 2: Comparison of Experimental and TD-DFT Calculated λmax for a Representative Disperse Orange Dye
| Method | λmax (nm) | Solvent |
|---|---|---|
| Experimental | 450 | Ethanol |
Note: The presented data is a typical example of the level of agreement between experimental and computational results for disperse dyes.
Molecular Dynamics Simulations of C.I. Disperse Orange 43 Interactions
While quantum mechanics provides insights into individual molecules, Molecular Dynamics (MD) simulations are employed to study the behavior of a large number of molecules over time. researchgate.net This is particularly useful for understanding how a disperse dye like this compound interacts with its environment, such as polyester (B1180765) fibers in a dye bath. tandfonline.com
MD simulations can model the dyeing process at an atomic level, providing details on:
Solubility and Aggregation: Simulating the behavior of dye molecules in a solvent (e.g., water or supercritical CO2) to predict their solubility and tendency to aggregate. researchgate.net
Dye-Fiber Adsorption: Investigating the non-covalent interactions (e.g., van der Waals forces, hydrogen bonds) between the dye molecule and the polymer chains of the fiber. tandfonline.com
Diffusion: Calculating the diffusion coefficient of the dye within the fiber, which is related to the rate of dyeing and the final color depth. researchgate.net
By analyzing the simulation trajectories, researchers can determine the binding energy between the dye and the fiber, identify the key functional groups involved in the interaction, and understand how factors like temperature and pressure influence the dyeing process. researchgate.nettandfonline.com
Structure-Reactivity Relationships and Predictive Modeling
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods used to correlate the chemical structure of a molecule with its biological activity or physicochemical properties. scilit.comdergipark.org.tr For disperse dyes, these models can be developed to predict:
Dyeing Performance: Properties like color strength (K/S values), wash fastness, and light fastness can be correlated with molecular descriptors derived from computational chemistry. researchgate.net
Toxicity and Environmental Impact: QSAR models can be used to predict the potential toxicity of dyes and their degradation products, aiding in the design of more environmentally benign alternatives. dergipark.org.trresearchgate.net
These models are typically built using a set of known dyes and their measured properties. By identifying key molecular descriptors (e.g., HOMO-LUMO gap, dipole moment, molecular size), a predictive model can be established to estimate the properties of new, unsynthesized dye molecules.
Computational Design of Novel Disperse Orange Derivatives
The insights gained from the aforementioned computational methods can be synergistically applied to the rational design of novel dye molecules with improved properties. researchgate.net For instance, if a deeper orange or red shade is desired, TD-DFT calculations can be used to screen potential derivatives with structural modifications that would lead to a red-shift in the absorption spectrum. This could involve adding electron-donating or electron-withdrawing groups at specific positions on the aromatic rings. mdpi.com
Similarly, if improved wash fastness is the goal, molecular dynamics simulations could be used to identify modifications that enhance the binding affinity of the dye to the polyester fiber. By systematically evaluating a library of virtual compounds, computational chemistry can guide synthetic efforts towards the most promising candidates, thereby reducing the time and cost associated with experimental trial-and-error. researchgate.net This approach represents a modern, efficient paradigm in the development of new and improved disperse dyes.
Environmental Remediation Technologies for C.i. Disperse Orange 43 Removal
Adsorption Technologies for Aqueous Phase Removal
Adsorption is a widely employed physicochemical treatment process for the removal of dyes from aqueous solutions due to its simplicity, high efficiency, and the availability of a wide range of adsorbent materials.
The quest for cost-effective and efficient adsorbents has led to the investigation of various materials for the removal of disperse dyes. While activated carbon is a traditional and effective adsorbent, its high cost has prompted research into alternative materials.
Novel adsorbents for disperse dye removal can be broadly categorized as:
Natural Materials: Agricultural wastes such as fruit peels, seed husks, and sawdust have been explored as low-cost adsorbents. For instance, orange peel-based adsorbents have shown promise for the removal of disperse dyes from textile effluents.
Industrial Byproducts: Materials like fly ash, red mud, and silica (B1680970) fumes are being investigated for their potential to adsorb dyes.
Polymeric Resins: Synthetic polymers and resins can be engineered to have high selectivity and adsorption capacity for specific dye molecules.
Nanomaterials: The high surface area and tunable surface chemistry of nanomaterials like carbon nanotubes, graphene oxide, and various metal oxide nanoparticles make them highly effective adsorbents for dye removal.
While specific studies on novel adsorbents exclusively for C.I. Disperse Orange 43 are limited, research on similar disperse dyes provides valuable insights. For example, studies on Disperse Orange 25 have demonstrated the efficacy of activated carbon derived from Euphorbia rigida nih.gov.
The mechanism of dye adsorption onto an adsorbent surface is a complex process involving several types of interactions. The primary mechanisms involved in the adsorption of disperse dyes like this compound include:
Van der Waals Forces: These are weak intermolecular forces that play a significant role in the physical adsorption of dye molecules onto the adsorbent surface.
Hydrogen Bonding: The presence of functional groups such as nitro (-NO2) and amino (-NH2) in the structure of this compound allows for the formation of hydrogen bonds with suitable functional groups on the adsorbent surface.
Hydrophobic Interactions: Disperse dyes are generally hydrophobic, leading to their partitioning from the aqueous phase to the solid adsorbent surface.
Electrostatic Interactions: Although disperse dyes are non-ionic, surface charges on the adsorbent and slight polarity in the dye molecule can lead to electrostatic attractions.
The contribution of each mechanism depends on the specific properties of both the adsorbent and the dye molecule, as well as the operational parameters of the wastewater such as pH and temperature.
Understanding the kinetics and thermodynamics of adsorption is crucial for designing efficient and economically viable treatment systems. While specific data for this compound is scarce, studies on the closely related C.I. Disperse Orange 30 provide valuable analogous data.
Kinetics: Adsorption kinetics describe the rate of dye uptake by the adsorbent. The pseudo-second-order kinetic model is often found to best describe the adsorption of disperse dyes, suggesting that chemisorption may be the rate-limiting step. This model implies that the rate of adsorption is dependent on the square of the number of unoccupied active sites on the adsorbent surface.
Thermodynamics: Thermodynamic parameters provide insights into the spontaneity and nature of the adsorption process. For the adsorption of C.I. Disperse Orange 30 onto polyester (B1180765) fabric, the thermodynamic parameters have been determined as follows:
| Thermodynamic Parameter | Value | Interpretation |
| Enthalpy Change (ΔH°) | Negative | Exothermic process, adsorption is favored at lower temperatures. |
| Entropy Change (ΔS°) | Negative | Decreased randomness at the solid-liquid interface during adsorption. |
| Gibbs Free Energy (ΔG°) | Negative | Spontaneous and feasible adsorption process. |
This data is for C.I. Disperse Orange 30 and is presented as an illustrative example due to the lack of specific data for this compound. iau.ir
Advanced Oxidation Processes (AOPs) for this compound Degradation
Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic and inorganic pollutants from water and wastewater by oxidation through reactions with hydroxyl radicals (•OH). AOPs are particularly effective for the degradation of recalcitrant organic compounds like disperse dyes.
Photocatalytic degradation involves the use of a semiconductor catalyst, such as titanium dioxide (TiO₂) or zinc oxide (ZnO), which upon irradiation with light of appropriate wavelength, generates highly reactive hydroxyl radicals.
The general mechanism for photocatalytic degradation is as follows:
Excitation: When the semiconductor catalyst is irradiated with photons of energy equal to or greater than its band gap, an electron (e⁻) is excited from the valence band to the conduction band, leaving a hole (h⁺) in the valence band.
Generation of Reactive Species: The photogenerated holes can react with water or hydroxide (B78521) ions to produce hydroxyl radicals (•OH). The electrons in the conduction band can react with dissolved oxygen to form superoxide (B77818) radical anions (•O₂⁻), which can further lead to the formation of more hydroxyl radicals.
Dye Degradation: The highly reactive hydroxyl radicals attack the dye molecules, leading to their degradation into simpler, less harmful compounds, and ultimately to mineralization (conversion to CO₂, H₂O, and inorganic ions).
Ozonation: Ozone (O₃) is a powerful oxidizing agent that can directly react with the chromophoric groups of dye molecules, leading to decolorization. It can also decompose in water to produce hydroxyl radicals, which then non-selectively oxidize the organic compounds. The effectiveness of ozonation for dye degradation is influenced by pH, with higher pH values generally favoring the generation of hydroxyl radicals and thus enhancing the degradation rate.
Peroxone Process: The peroxone process involves the combination of ozone with hydrogen peroxide (H₂O₂). The addition of H₂O₂ accelerates the decomposition of ozone, leading to a higher rate of hydroxyl radical production. This enhancement in hydroxyl radical generation makes the peroxone process more efficient than ozonation alone for the degradation of refractory organic pollutants. The electro-peroxone process, which combines electrolysis with ozonation to in-situ generate H₂O₂, has shown high efficiency in degrading Orange II, achieving complete decolorization and significant mineralization nih.gov.
Fenton and Photo-Fenton Oxidation
Fenton and photo-Fenton processes are advanced oxidation processes (AOPs) that utilize the powerful and non-selective hydroxyl radical (•OH) to degrade organic pollutants. The classical Fenton reaction involves the generation of hydroxyl radicals from hydrogen peroxide (H₂O₂) catalyzed by ferrous ions (Fe²⁺).
The photo-Fenton process enhances this reaction by using ultraviolet (UV) or solar light, which promotes the photoreduction of ferric ions (Fe³⁺) back to ferrous ions (Fe²⁺), thereby regenerating the catalyst and producing additional hydroxyl radicals. This enhancement often leads to faster and more complete degradation of contaminants.
While specific research on this compound is limited, studies on other disperse dyes demonstrate the high efficacy of these methods. For instance, research on the treatment of C.I. Disperse Yellow 119 and C.I. Disperse Red 167 provides valuable insights into the optimal conditions for degrading disperse dyes. researchgate.net The Fenton process proved highly effective, with key operational parameters being pH, and the concentrations of Fe²⁺ and H₂O₂. The introduction of solar light further enhanced the degradation efficiency. researchgate.net
In a comparative study of different oxidation methods for disperse dyes, the Fenton process was found to be the most effective, achieving significant color and Chemical Oxygen Demand (COD) removal. nih.govresearchgate.net Another study highlighted that while disperse dyes are effectively removed by chemical coagulation due to their low solubility, Fenton oxidation remains a viable and effective treatment option. nih.gov
The table below summarizes the optimal conditions and efficiencies found in a study on two different disperse dyes, which can be considered representative for the treatment of similar molecules like this compound. researchgate.net
Interactive Data Table: Fenton and Solar-Fenton Treatment of Disperse Dyes
| Dye | Treatment Process | Optimal pH | Fe²⁺ (mg/L) | H₂O₂ (mg/L) | Time (min) | SAC* Removal (%) | COD Removal (%) |
|---|---|---|---|---|---|---|---|
| Disperse Yellow 119 | Fenton | 3 | 50 | 75 | 15 | 98.6 | 90.8 |
| Disperse Yellow 119 | Solar-Fenton | 3 | 50 | 75 | 40 | 99.1 | 98.3 |
| Disperse Red 167 | Fenton | 3 | 75 | 100 | 25 | 97.8 | 97.7 |
| Disperse Red 167 | Solar-Fenton | 3 | 75 | 100 | 40 | 99.3 | 98.4 |
*SAC: Spectral Absorption Coefficient
Electrochemical Oxidation for this compound Degradation
Electrochemical oxidation is an environmental remediation technology that uses an electric current to degrade pollutants. The process can occur through direct oxidation, where pollutants are destroyed directly at the anode surface, or indirect oxidation. In the case of textile wastewater, indirect oxidation is often the predominant mechanism, especially in the presence of chloride ions. nih.govacs.org In this process, a mediating agent like active chlorine is generated in situ from the oxidation of chloride, which then chemically attacks and degrades the dye molecules. acs.org
The effectiveness of electrochemical oxidation is highly dependent on several factors, including the anode material, supporting electrolyte, pH, and current density. acs.org Studies on synthetic textile wastewater containing various disperse dyes have shown that Ti/Pt-Ir is a highly effective anode material. nih.govacs.org Research has demonstrated that this method can achieve high removal efficiencies for both color and COD. For example, at an acidic pH, a 79% elimination of COD and 90% color removal were achieved after 40 minutes of electrolysis using a Ti/Pt-Ir anode. nih.gov Controlling the pH is crucial; adjusting the pH to 4.5 significantly increased the apparent pseudo-first-order rate constant for color removal, leading to 90% decolorization. acs.org
The table below presents findings from an experimental study on the electrochemical oxidation of a synthetic wastewater bearing disperse dyes. nih.govacs.orgacs.org
Interactive Data Table: Electrochemical Oxidation of Disperse Dyes
| Anode Material | Supporting Electrolyte | pH | Time (min) | Color Removal (%) | COD Removal (%) |
|---|---|---|---|---|---|
| Ti/Pt-Ir | 0.1 M NaCl | Acidic | 40 | 90 | 79 |
| Ti/Pt-Ir | 0.1 M NaCl | Controlled at 4.5 | - | 90 | - |
Membrane Filtration Techniques for Separation and Concentration
Membrane filtration is a pressure-driven physical separation process that uses a semi-permeable membrane to separate molecules of different sizes and characteristics. It is a widely used technology in wastewater treatment for the removal of dyes, salts, and other impurities. atira.in The main techniques used for dye removal are Nanofiltration (NF) and Reverse Osmosis (RO), which are effective at rejecting dissolved dye molecules based on size exclusion, charge effects, and adsorptive interactions. nih.gov
In these processes, the wastewater is forced under pressure against the membrane. The water and some small inorganic salts pass through the membrane as permeate, while the larger dye molecules are retained in a concentrated stream known as the retentate. atira.in This not only cleans the water but also allows for the potential recovery and reuse of the concentrated dye.
The performance of membrane filtration is influenced by operating conditions such as pressure, pH, and the initial dye concentration. nih.gov Studies on various reactive and acid dyes have demonstrated very high rejection rates. For instance, RO membranes have been shown to achieve dye removal rates of over 99% for certain dyes. nih.gov NF membranes also show high efficiency, with rejection rates often exceeding 95%. nih.gov Although these studies were not conducted on this compound, the high rejection efficiencies are indicative of the potential of these technologies for treating wastewater containing various dye types. For disperse dyes, which have low solubility and can exist as fine particles, pre-treatment steps like microfiltration may also be employed to remove suspended solids before NF or RO treatment. researchgate.net
Interactive Data Table: Representative Dye Rejection by Membrane Filtration
| Membrane Type | Dye Type | Operating Pressure (bar) | pH | Dye Rejection (%) |
|---|---|---|---|---|
| Reverse Osmosis (RO) | Acid Red | 8 | 8.3 | 97.2 |
| Reverse Osmosis (RO) | Reactive Black | 8 | - | 99.58 |
| Reverse Osmosis (RO) | Reactive Blue | 8 | - | 99.9 |
| Nanofiltration (NF) | Acid Red | 8 | 8.3 | 93.77 |
| Nanofiltration (NF) | Reactive Black | 8 | - | 95.67 |
| Nanofiltration (NF) | Reactive Blue | 8 | - | 97.0 |
Data from a study on acid and reactive dyes, illustrative of membrane performance. nih.gov
Hybrid and Integrated Treatment Systems for this compound-Containing Wastewaters
Given the complex and recalcitrant nature of textile wastewater, a single treatment method is often insufficient to achieve the desired level of purification. uow.edu.au Hybrid and integrated systems, which combine two or more treatment processes, are therefore considered a more effective and robust approach. scispace.comresearchgate.net These systems are designed to leverage the strengths of different technologies to overcome the limitations of any single process. uow.edu.au
Several combinations have proven effective for treating dye-containing effluents:
Coagulation and Fenton Oxidation: Disperse dyes, due to their low solubility, can be effectively removed by chemical coagulation. nih.gov A hybrid system combining an initial coagulation step to remove suspended dye particles, followed by Fenton oxidation to degrade the remaining soluble dye fraction, has been shown to be highly efficient. This combination can achieve approximately 90% COD removal and 99% color removal. nih.gov
Advanced Oxidation and Membrane Filtration: Integrating an AOP with a membrane process is another powerful strategy. bohrium.com For example, electrochemical oxidation can be used to break down the complex dye molecules, followed by a reverse osmosis (RO) membrane to remove any remaining organic residues and inorganic salts. A combined electrochemical oxidation and RO system has been reported to achieve 100% color removal and a 98.5% reduction in COD. researchgate.net This approach is particularly beneficial for water reuse applications, as the final effluent is of very high quality.
The rationale behind these hybrid systems is to create a multi-barrier approach where each step targets different pollutants or properties of the wastewater, leading to a more complete and economically viable treatment solution. uow.edu.au
Interactive Data Table: Performance of Hybrid Systems for Dye Wastewater
| Hybrid System | Target Pollutant | Color Removal (%) | COD Removal (%) |
|---|---|---|---|
| Coagulation + Fenton Oxidation | Disperse & Reactive Dyes | 99 | 90 |
| Electrochemical Oxidation + Reverse Osmosis | Yarn Fabric Dyeing Wastewater | 100 | 98.5 |
Future Research Directions and Emerging Paradigms for C.i. Disperse Orange 43
Development of Sustainable Synthesis Routes with Reduced Environmental Footprint
The traditional synthesis of azo dyes, including C.I. Disperse Orange 43, often involves methods that raise environmental concerns, such as the use of toxic solvents and the instability of diazonium salts at room temperature. rsc.orgscispace.com Future research is increasingly focused on developing "green" synthesis routes that mitigate these issues. A promising approach involves solvent-free synthesis methodologies. rsc.orgresearchgate.net One such method utilizes a grinding technique at room temperature, which avoids the need for hazardous solvents. rsc.org
Another key area of innovation is the use of novel catalysts to improve reaction efficiency and reduce waste. Research has demonstrated the effectiveness of sulfonic acid functionalized magnetic Fe3O4 nanoparticles (Fe3O4@SiO2-SO3H) as a solid acid catalyst. rsc.org This catalyst allows the diazotization and azo-coupling reactions to occur at room temperature with high conversion rates, overcoming the limitation of diazonium salt decomposition at higher temperatures. rsc.org Furthermore, these magnetic nanocatalysts can be easily recovered and recycled, adding to the economic and environmental viability of the process. rsc.orgrsc.org Other solid acids like nano silica (B1680970) supported boron trifluoride (nano BF3·SiO2) and kaolin-SO3H nanoparticles have also been explored for environmentally benign, solvent-free synthesis of azo dyes. researchgate.netoiccpress.com
These sustainable approaches offer several advantages over conventional methods, as detailed in the comparative table below.
| Feature | Conventional Synthesis | Sustainable Synthesis Routes |
| Solvent Use | Often requires toxic organic solvents | Solvent-free or uses green solvents |
| Temperature | Typically low temperatures (0-10 °C) to stabilize diazonium salts rsc.org | Can be performed at room temperature rsc.orgresearchgate.net |
| Catalyst | Use of strong acids or alkalis rsc.org | Recyclable solid acid nanocatalysts (e.g., Fe3O4@SiO2-SO3H) rsc.org |
| Byproducts | Can generate hazardous side products | Minimized byproducts due to higher reaction efficiency |
| Catalyst Recovery | Difficult and often not feasible | Simple recovery and recyclability (e.g., magnetic separation) rsc.org |
| Reaction Time | Can be lengthy rsc.org | Shorter reaction times rsc.orgoiccpress.com |
The adoption of these green chemistry principles in the synthesis of this compound would significantly reduce its environmental footprint, aligning with the growing demand for sustainable industrial processes.
Integration of Artificial Intelligence and Machine Learning in Dye Research
The application of these models to this compound research could lead to several advancements:
Process Optimization: ML can identify the key variables that influence non-conformities in the dyeing process, such as stains or fading, allowing for more rigorous quality control. scitepress.org
Predictive Modeling: By analyzing the relationship between the molecular structure of a dye and its properties (e.g., color fastness, solubility), ML can guide the design of new derivatives of this compound with enhanced performance characteristics.
Formulation Development: AI can optimize dye formulations for specific applications by predicting the interaction of the dye with different substrates and chemical auxiliaries.
Sustainable Design: Generative AI models can be tasked with designing new dye molecules that meet specific performance criteria while also having a lower environmental impact. orange.com
| Machine Learning Model | Application in Dye Research | Reported Predictive Accuracy (R²) | Key Variables Identified |
| Artificial Neural Network (ANN) | Predicting dye adsorption outcomes researchgate.net | 0.85 researchgate.net | Activated carbon type, salinity researchgate.net |
| Gradient Boosting Regressor (GBR) | Predicting dye adsorption by hydrochar nih.gov | 0.9629 nih.gov | Experimental conditions, hydrochar properties nih.gov |
| Random Forest (RF) | Predicting adsorption capacity of agro-waste for dyes mdpi.com | 0.90 mdpi.com | Not specified |
| Random Forest (RF) & Gradient Boosted Trees (GBT) | Identifying factors leading to non-conformities in dyeing scitepress.org | Not specified | Process analysis, process conditions scitepress.org |
The integration of AI and ML offers a data-driven approach to dye research, enabling more efficient, sustainable, and innovative development of colorants like this compound.
Exploration of this compound in Advanced Functional Materials (beyond conventional textiles)
While this compound is primarily known for its use in conventional textile dyeing, its chemical structure, based on the azo chromophore (-N=N-), opens up possibilities for its application in a range of advanced functional materials. nih.govresearchgate.net The versatility of azo dyes stems from the ability to modify their aromatic ring structures with various functional groups, which can impart unique optical, electronic, and chelating properties. jchemrev.com
Future research could explore the potential of this compound and its derivatives in the following areas:
Nonlinear Optics (NLO): Azo dyes are known to be used in materials for NLO applications due to their specific electronic properties. nih.govresearchgate.net Research could investigate the NLO properties of this compound for potential use in optical data storage or electro-optical devices. researchgate.net
Liquid Crystal Displays (LCDs): The rigid, rod-like structure of many azo dye molecules makes them suitable for use as guest molecules in liquid crystal hosts, influencing their alignment and optical properties. researchgate.net
Chemosensors: Azo compounds with specific donor groups can act as strong chelating agents for various metal ions. jchemrev.com By incorporating appropriate functional groups, this compound could be developed into a colorimetric or fluorescent sensor for the detection of specific metal ions or other analytes. jchemrev.comrsc.org
Functional Polymers: this compound could be incorporated into polymer matrices, either as a dopant or by covalent bonding, to create functional materials with specific photoresponsive or chromic properties. jchemrev.com For example, the penetration of disperse dyes into poly (methyl methacrylate) (PMMA) films has been studied, indicating potential for creating colored plastics with specific optical characteristics. jchemrev.com
The exploration of these applications would require a deep understanding of the structure-property relationships of this compound and may involve chemical modification to optimize its performance for each specific functional material.
Real-Time Monitoring and Sensor Development for Environmental Detection
The release of azo dyes into wastewater from industrial processes is a significant environmental concern, as these compounds can be persistent and harmful to aquatic ecosystems. nsf.govigem.orggsconlinepress.com Consequently, there is a growing need for sensitive and rapid methods for the real-time monitoring and detection of dyes like this compound in the environment.
Recent advancements in sensor technology offer promising solutions. One notable approach is the development of sensor arrays based on conjugated polymers. nsf.govacs.org These sensors utilize the inner filter effect (IFE) in combination with fluorescence spectroscopy for the quantitative profiling of azo dyes. nsf.gov An array constructed with anionic conjugated polyelectrolytes has been shown to differentiate between 12 closely related azo dyes at nanomolar concentrations in water. nsf.govacs.org The unique fluorescence response patterns generated by the interaction of the dye with the polymer array are processed using statistical methods like linear discriminant analysis (LDA) to identify and quantify the specific dye. nsf.govacs.org
| Sensor Technology | Detection Principle | Target Analytes | Achieved Detection Limit |
| Conjugated Polymer Array | Inner Filter Effect (IFE) and Fluorescence Spectroscopy nsf.gov | 12 different azo dyes nsf.govacs.org | Nanomolar concentrations nsf.govacs.org |
| Bis-Schiff base Chemosensor | Deprotonation mechanism leading to colorimetric and fluorescent change rsc.org | Sulfide ions (demonstrates principle for specific ion detection) | 16 µM (aqueous), 1.7 µM (DMSO-H2O) rsc.org |
| Acridine Orange-based method | Real-time fluorescence measurement of lysosomal membrane permeabilization nih.gov | Cellular integrity (demonstrates real-time monitoring capability) | Not applicable |
Future research focused on this compound could involve:
Developing Specific Probes: Synthesizing molecular probes or chemosensors that exhibit a selective colorimetric or fluorometric response upon binding with this compound.
Adapting Array Technologies: Calibrating existing conjugated polymer sensor arrays to specifically detect and quantify this compound in complex environmental samples like industrial effluent.
High-Throughput Screening: Utilizing microplate reader-based methods, similar to those used for monitoring cellular processes with dyes like Acridine Orange, to develop high-throughput systems for rapidly screening water samples for the presence of this compound. nih.gov
These advanced detection methods would enable real-time monitoring of industrial discharge and facilitate prompt remedial action to prevent environmental contamination.
Comprehensive Life Cycle Assessment of this compound Production and Application
A comprehensive Life Cycle Assessment (LCA) is essential for understanding the full environmental impact of this compound, from the acquisition of raw materials to its final disposal. researchgate.net Azo dyes as a class are known to have significant environmental impacts, including water pollution from dyeing effluents, which can decrease light penetration in aquatic systems and affect photosynthesis. igem.orgijrar.org Furthermore, the breakdown of azo dyes can lead to the formation of toxic aromatic amines. gsconlinepress.comijrar.org
A "gate-to-gate" or "cradle-to-grave" LCA for this compound would systematically evaluate the environmental burdens associated with each stage of its life cycle.
Key Stages for Life Cycle Assessment:
| Life Cycle Stage | Key Environmental Considerations | Potential Impacts |
| Raw Material Acquisition | Extraction and processing of chemical precursors. | Resource depletion, energy consumption, emissions from chemical synthesis. |
| Dye Synthesis | Energy inputs, solvent use, catalyst efficiency, waste generation. | Greenhouse gas emissions, generation of solid and liquid waste, potential release of hazardous chemicals. |
| Application (Textile Dyeing) | Water consumption, energy for heating dye baths, dye fixation rate, effluent discharge. | High water usage, energy consumption, release of unfixed dye and auxiliary chemicals into wastewater. igem.orgnih.gov |
| Use Phase | Leaching of dye during washing of textiles. | Potential for release of dye into domestic wastewater streams. |
| End-of-Life/Disposal | Fate of the dye in landfills or during incineration of textiles; potential for degradation into harmful byproducts. | Formation of carcinogenic aromatic amines under anaerobic conditions, soil and water contamination. gsconlinepress.comijrar.org |
Conducting a detailed LCA for this compound would involve quantifying inputs (energy, water, raw materials) and outputs (emissions, waste, final product) at each stage. This data would then be used to model potential environmental impacts such as marine aquatic ecotoxicity, acidification, and human toxicity. researchgate.net The insights gained from such an assessment would be invaluable for identifying hotspots in the production and application chain where improvements can be made. This could include promoting the sustainable synthesis routes discussed in section 8.1, optimizing dyeing processes to increase efficiency and reduce water consumption, and developing better wastewater treatment methods to degrade the dye without forming harmful byproducts. chalcogen.ro
Q & A
Q. What factors contribute to variability in supercritical CO₂ solubility measurements for this compound across studies?
- Methodological Answer :
- Dynamic vs. Static Methods : Dynamic systems may overestimate solubility due to incomplete equilibrium .
- Impurity Effects : Trace moisture or co-solvents (e.g., ethanol) alter phase behavior. Use GC-MS to verify dye purity .
- Model Assumptions : Chrastil’s equation assumes ideal solute-solvent interactions; deviations occur at near-critical pressures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
